N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
- The benzo[d]thiazole intermediate is then reacted with 2-fluorobenzyl bromide in the presence of a base like sodium hydride.
- Reaction conditions: Anhydrous conditions, typically in a solvent like dimethylformamide (DMF).
Formation of the Dihydropyridine Ring:
- The final step involves the condensation of the intermediate with ethyl acetoacetate and ammonium acetate to form the dihydropyridine ring.
- Reaction conditions: Reflux in ethanol.
Industrial Production Methods: Industrial production methods would scale up these reactions, optimizing for yield and purity. This often involves continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can target the carbonyl group in the dihydropyridine ring, potentially forming alcohol derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under strong nucleophilic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
- Oxidation products include pyridine derivatives.
- Reduction products include alcohol derivatives.
- Substitution products vary depending on the nucleophile used.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Benzo[d]thiazole Core:
- Starting with 2-aminothiophenol and ethyl bromoacetate under basic conditions to form 6-ethoxybenzo[d]thiazole.
- Reaction conditions: Reflux in ethanol with a base such as potassium carbonate.
Scientific Research Applications
N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The fluorobenzyl group can enhance binding affinity and specificity, while the dihydropyridine ring may contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
- N-(6-methoxybenzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Comparison:
- N-(6-methoxybenzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide differs by having a methoxy group instead of an ethoxy group, which can affect its solubility and reactivity.
- N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has a chlorobenzyl group instead of a fluorobenzyl group, potentially altering its biological activity and binding properties.
N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-2-29-15-9-10-18-19(12-15)30-22(24-18)25-20(27)16-7-5-11-26(21(16)28)13-14-6-3-4-8-17(14)23/h3-12H,2,13H2,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGQGXYFYBCBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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